Ethyl 4-methylvalerate
Ethyl 4-methylvalerate
Ethyl 4-methylpentanoate, also known as ethyl 4-methylvalerate or ethyl isocaproate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 4-methylpentanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl 4-methylpentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, ethyl 4-methylpentanoate is primarily located in the cytoplasm. Ethyl 4-methylpentanoate exists in all eukaryotes, ranging from yeast to humans. Ethyl 4-methylpentanoate has a fruity taste.
Ethyl 4-methylpentanoate is a fatty acid ester.
Ethyl 4-methylpentanoate is a fatty acid ester.
Brand Name:
Vulcanchem
CAS No.:
25415-67-2
VCID:
VC21222413
InChI:
InChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
SMILES:
CCOC(=O)CCC(C)C
Molecular Formula:
C8H16O2
Molecular Weight:
144.21 g/mol
Ethyl 4-methylvalerate
CAS No.: 25415-67-2
Cat. No.: VC21222413
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl 4-methylpentanoate, also known as ethyl 4-methylvalerate or ethyl isocaproate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 4-methylpentanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl 4-methylpentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, ethyl 4-methylpentanoate is primarily located in the cytoplasm. Ethyl 4-methylpentanoate exists in all eukaryotes, ranging from yeast to humans. Ethyl 4-methylpentanoate has a fruity taste. Ethyl 4-methylpentanoate is a fatty acid ester. |
|---|---|
| CAS No. | 25415-67-2 |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | ethyl 4-methylpentanoate |
| Standard InChI | InChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | OFQRUTMGVBMTFQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(C)C |
| Canonical SMILES | CCOC(=O)CCC(C)C |
| Boiling Point | 163.0 °C |
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